

# XL765 (Voxtalisib): A Comprehensive Technical Guide on a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**XL765**, also known as Voxtalisib or SAR245409, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2] This dual inhibitory action allows **XL765** to target two critical nodes in a signaling pathway frequently dysregulated in cancer, leading to the suppression of tumor cell growth, proliferation, and survival.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to **XL765**.

### **Chemical Identity and Physicochemical Properties**

**XL765** is a pyridopyrimidinone derivative with the chemical formula C13H14N6O.[1][3][4] Its chemical structure and key identifying information are summarized below.

Table 1: Chemical Identification of XL765



| Identifier              | Value                                                                                 |
|-------------------------|---------------------------------------------------------------------------------------|
| Systematic (IUPAC) Name | 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7(8H)-one[1][3][4] |
| Synonyms                | Voxtalisib, SAR245409[1][3][4]                                                        |
| CAS Number              | 934493-76-2[1][3][4]                                                                  |
| Molecular Formula       | C13H14N6O[1][3][4]                                                                    |
| Molecular Weight        | 270.29 g/mol [1][3]                                                                   |
| InChI Key               | RGHYDLZMTYDBDT-UHFFFAOYSA-N[1][4]                                                     |

Table 2: Physicochemical Properties of XL765

| Property   | Value                                             |
|------------|---------------------------------------------------|
| Appearance | Light yellow or white solid powder[3][4]          |
| Solubility | DMSO: 12 mg/mL; Insoluble in water and ethanol[3] |
| Purity     | ≥98%[3]                                           |
| Storage    | Store at -20°C[3][4]                              |

## Pharmacological Properties and Mechanism of Action

**XL765** is a potent, ATP-competitive inhibitor of both PI3K and mTOR kinases.[5] Its primary mechanism of action involves the dual inhibition of these two key enzymes in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.

#### **Target Inhibition**

**XL765** exhibits potent inhibitory activity against all Class I PI3K isoforms and mTOR. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.



Table 3: In Vitro Inhibitory Activity of XL765

| Target        | IC50 (nM) |
|---------------|-----------|
| ΡΙ3Κα (ρ110α) | 39[4][6]  |
| ΡΙ3Κβ (ρ110β) | 110[4]    |
| ΡΙ3Κδ (ρ110δ) | 9[4]      |
| PI3Ky (p110y) | 43[4][6]  |
| mTORC1        | 160[6]    |
| mTORC2        | 910[6]    |
| DNA-PK        | 150[6]    |

#### **Signaling Pathway Inhibition**

By inhibiting PI3K and mTOR, **XL765** effectively blocks downstream signaling events. This leads to the suppression of phosphorylation of key effector proteins, including AKT, S6 ribosomal protein, and 4E-BP1.[4] This inhibition of downstream signaling ultimately results in cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[4]





Click to download full resolution via product page

Figure 1: XL765 Inhibition of the PI3K/mTOR Signaling Pathway.



#### **Key Experimental Data and Protocols**

The efficacy of **XL765** has been demonstrated in various preclinical models. Below are summaries of key experiments and the general methodologies employed.

#### In Vitro Cell Proliferation and Apoptosis Assays

- Objective: To determine the effect of XL765 on the viability and apoptosis of cancer cell lines.
- · Methodology:
  - Cell Culture: Cancer cell lines (e.g., glioma, breast, prostate) are cultured in appropriate media.[4]
  - Treatment: Cells are treated with varying concentrations of XL765 for a specified duration (e.g., 72 hours).
  - Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
  - Apoptosis Assay: Apoptosis is measured by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
- Results: XL765 demonstrates dose-dependent inhibition of cell proliferation and induction of apoptosis in various tumor cell lines.[4]

#### **Western Blot Analysis of Pathway Inhibition**

- Objective: To confirm the inhibition of the PI3K/mTOR pathway by XL765.
- Methodology:
  - Cell Treatment: Cancer cells are treated with XL765 for a short period (e.g., 2 hours).
  - Protein Extraction: Whole-cell lysates are prepared.
  - Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total AKT, S6, and 4E-BP1.



 Results: Treatment with XL765 leads to a significant reduction in the phosphorylation levels of AKT, S6, and 4E-BP1, confirming pathway inhibition.[4]





Click to download full resolution via product page

Figure 2: General Workflow for Western Blot Analysis.

#### In Vivo Xenograft Tumor Models

- Objective: To evaluate the anti-tumor efficacy of XL765 in a living organism.
- Methodology:
  - Tumor Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice.
  - Treatment Administration: Once tumors reach a palpable size, mice are treated with XL765 (e.g., via oral gavage) or a vehicle control.
  - Tumor Measurement: Tumor volume is measured regularly throughout the study.
  - Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of pathway inhibition by Western blot or immunohistochemistry.
- Results: Oral administration of **XL765** leads to significant tumor growth inhibition in various xenograft models, with sustained pathway suppression observed in tumor tissues.[4]

### **Clinical Development**

**XL765** (Voxtalisib) has been evaluated in several clinical trials for the treatment of various solid tumors and hematological malignancies, including lymphomas.[3] These trials have aimed to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.

#### Conclusion

**XL765** is a potent dual inhibitor of PI3K and mTOR with demonstrated preclinical anti-cancer activity. Its ability to simultaneously block two key nodes in a critical oncogenic signaling pathway makes it an important molecule in the field of cancer drug development. The data summarized in this guide highlight its well-characterized mechanism of action and provide a foundation for further research and clinical investigation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Voxtalisib Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. XL-765 LKT Labs [lktlabs.com]
- 4. medkoo.com [medkoo.com]
- 5. XL765 (Voxtalisib, SAR245409) Chemietek [chemietek.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [XL765 (Voxtalisib): A Comprehensive Technical Guide on a Dual PI3K/mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193789#xl765-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com